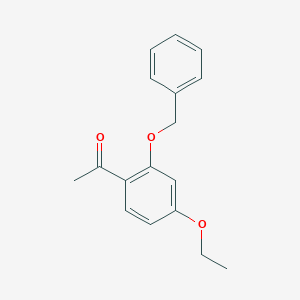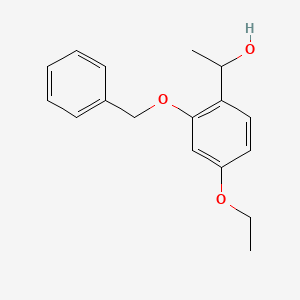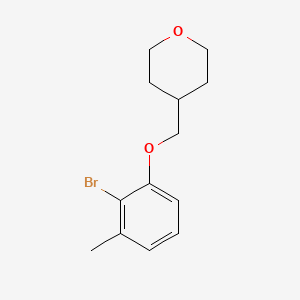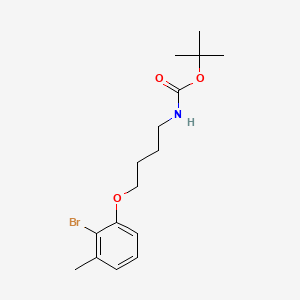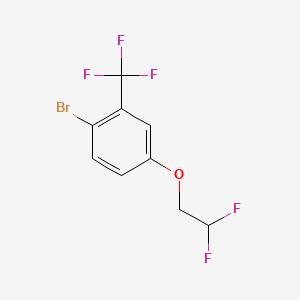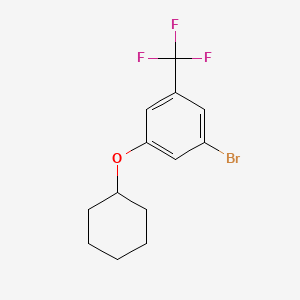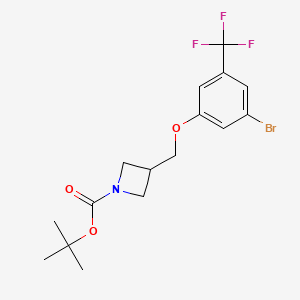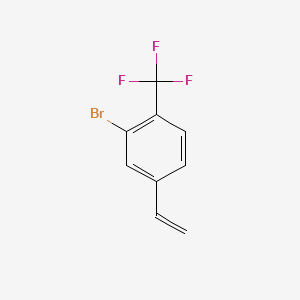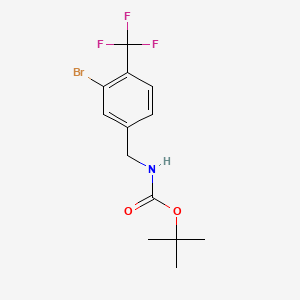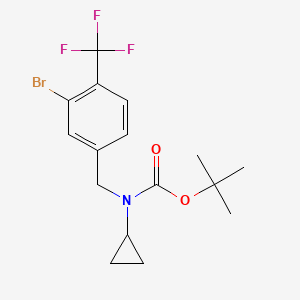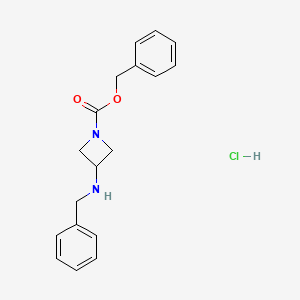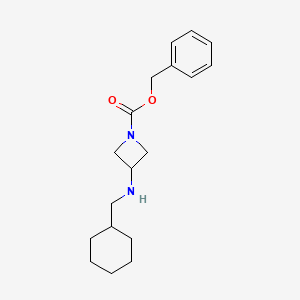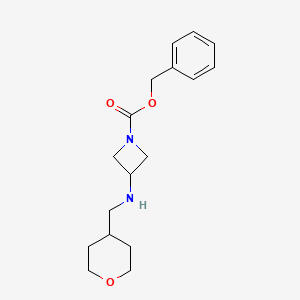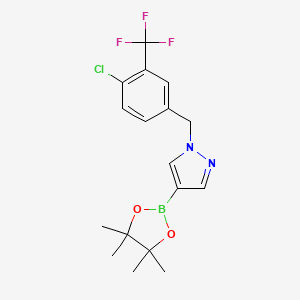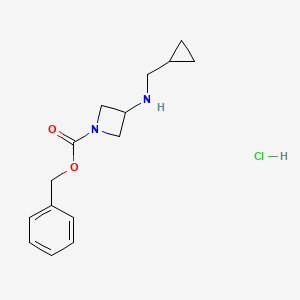
Benzyl 3-((cyclopropylmethyl)amino)azetidine-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-((cyclopropylmethyl)amino)azetidine-1-carboxylate hydrochloride is a synthetic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((cyclopropylmethyl)amino)azetidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through various methods, including [2+2] cycloaddition reactions and ring-opening reactions of aziridines.
Introduction of Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced through nucleophilic substitution reactions, where a suitable cyclopropylmethyl halide reacts with the azetidine ring.
Benzylation: The benzyl group is introduced via benzylation reactions, often using benzyl chloride in the presence of a base.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Benzyl 3-((cyclopropylmethyl)amino)azetidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
科学研究应用
Benzyl 3-((cyclopropylmethyl)amino)azetidine-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Polymer Chemistry: Azetidines are used in the synthesis of polyamines and other polymers with unique properties.
Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of Benzyl 3-((cyclopropylmethyl)amino)azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring structure.
Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the azetidine ring.
Benzylamine: Contains the benzyl group but lacks the azetidine ring and cyclopropylmethyl group.
Uniqueness
Benzyl 3-((cyclopropylmethyl)amino)azetidine-1-carboxylate hydrochloride is unique due to the combination of the azetidine ring, cyclopropylmethyl group, and benzyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
属性
IUPAC Name |
benzyl 3-(cyclopropylmethylamino)azetidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-15(19-11-13-4-2-1-3-5-13)17-9-14(10-17)16-8-12-6-7-12;/h1-5,12,14,16H,6-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKWSVPJBLWQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CN(C2)C(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
